GSK180
Overview
Description
GSK180 is a potent and selective competitive inhibitor of kynurenine 3-monooxygenase, an enzyme involved in the metabolism of tryptophan. This compound has shown significant potential in biochemical assays and in vivo studies, particularly in providing therapeutic protection against multiple organ dysfunction syndrome in a rat model of acute pancreatitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK180 involves the preparation of a derivative of the enzyme substrate kynurenine. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized to achieve high purity and potency .
Industrial Production Methods
Industrial production of this compound is carried out under stringent conditions to ensure consistency and quality. The compound is typically produced in bulk quantities and is available in various forms, including powder and solutions in dimethyl sulfoxide .
Chemical Reactions Analysis
Types of Reactions
GSK180 primarily undergoes inhibition reactions as it acts as a competitive inhibitor of kynurenine 3-monooxygenase. It does not significantly interact with other enzymes in the tryptophan pathway .
Common Reagents and Conditions
The compound is often used in biochemical assays with primary human hepatocytes and rat models. The typical conditions involve the use of dimethyl sulfoxide as a solvent and administration via intravenous injection .
Major Products Formed
The major product formed from the reaction of this compound with kynurenine 3-monooxygenase is the inhibition of the enzyme’s activity, leading to altered levels of kynurenine pathway metabolites .
Scientific Research Applications
GSK180 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the kynurenine pathway and its metabolites.
Biology: Helps in understanding the role of kynurenine 3-monooxygenase in various biological processes.
Medicine: Investigated for its therapeutic potential in treating conditions like acute pancreatitis and multiple organ dysfunction syndrome.
Industry: Utilized in the development of new drugs targeting the kynurenine pathway
Mechanism of Action
GSK180 exerts its effects by competitively inhibiting kynurenine 3-monooxygenase. This inhibition leads to a decrease in the enzyme’s activity, resulting in altered levels of kynurenine and its metabolites. The compound binds to the active site of the enzyme, preventing the conversion of kynurenine to 3-hydroxykynurenine .
Comparison with Similar Compounds
Similar Compounds
Meldonium: An inhibitor of gamma-butyrobetaine hydroxylase.
Fenclonine: A selective and irreversible inhibitor of tryptophan hydroxylase.
Ketoconazole: An imidazole anti-fungal agent and CYP3A4 inhibitor.
Telotristat: An orally bioavailable tryptophan hydroxylase inhibitor.
Uniqueness of GSK180
This compound is unique in its high selectivity and potency as a competitive inhibitor of kynurenine 3-monooxygenase. Unlike other inhibitors, this compound shows negligible activity against other enzymes in the tryptophan pathway, making it a valuable tool for studying the specific role of kynurenine 3-monooxygenase .
Properties
IUPAC Name |
3-(5,6-dichloro-2-oxo-1,3-benzoxazol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO4/c11-5-3-7-8(4-6(5)12)17-10(16)13(7)2-1-9(14)15/h3-4H,1-2H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGAKMWKMLYGJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC(=O)N2CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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